

Application Note: A Protocol for the Amidation of tert-Butyloxirane Esters

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Compound of Interest

Compound Name: (2R)-2-Tert-butyloxirane-2-carboxamide

Cat. No.: B121690

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of chiral β -amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are present in a wide array of pharmacologically active molecules.[1] A highly effective method for their synthesis involves the nucleophilic ring-opening of chiral epoxides with amines. This application note details a general procedure for the amidation of tert-butyloxirane esters, a class of substrates that yield synthetically versatile β -amino alcohol products with a preserved ester functionality. This reaction, often catalyzed by a Lewis acid, proceeds with high regioselectivity and stereospecificity, providing access to valuable chiral building blocks.[2][3]

The term "amidation" in this context refers to the formation of a carbon-nitrogen bond via the amine's nucleophilic attack on one of the epoxide's carbons. The protocol described herein is adaptable for a range of substituted tert-butyloxirane esters and various primary and secondary amines.

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References

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- 2. mdpi.com [mdpi.com]
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